Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
Overview
Description
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate is a chemical compound with the molecular formula C10H13BrN2O4S. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Mechanism of Action
The compound’s pharmacokinetics would depend on various factors, including its physicochemical properties, formulation, route of administration, and individual patient characteristics. For instance, its lipophilicity, water solubility, and chemical stability could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, leading to apoptosis or cell death . This compound may also affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives, including this compound, can bind to specific enzymes or proteins, altering their activity and function . This binding can lead to the inhibition of enzyme activity, resulting in the disruption of biochemical pathways and cellular processes. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit time-dependent effects on cell viability and function . For instance, prolonged exposure to this compound may lead to increased cytotoxicity and changes in cellular metabolism. The stability of the compound under different storage conditions, such as temperature and light exposure, also affects its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies in animal models have shown that the threshold for these effects depends on the specific biological system and the duration of exposure. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . Thiazole derivatives, including this compound, can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, this compound may inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, or amino acids, leading to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution within the body . The localization and accumulation of the compound in specific tissues or cellular compartments can influence its biological effects. For instance, the distribution of this compound in cancer cells may determine its efficacy as an anticancer agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of the compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the mitochondria may affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and Boc-protection reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in a different thiazole derivative.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, reduced thiazole compounds, and deprotected amines .
Scientific Research Applications
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Another brominated heterocyclic compound with similar applications in organic synthesis and pharmaceutical research.
Methyl 2-bromothiazole-4-carboxylate: A simpler thiazole derivative used in similar contexts.
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOGHUPVVLMNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661729 | |
Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-71-6 | |
Record name | Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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